molecular formula C15H18FN5O B2607752 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide CAS No. 1448077-15-3

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide

Cat. No.: B2607752
CAS No.: 1448077-15-3
M. Wt: 303.341
InChI Key: XECRZUSZONMLEL-UHFFFAOYSA-N
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Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide involves several steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with dimethylamine to form 2,4-bis(dimethylamino)pyrimidine. This intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Chemical Reactions Analysis

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide can be compared with other pyrimidine derivatives, such as:

    Imatinib: A well-known anticancer drug that targets tyrosine kinases.

    Dasatinib: Another anticancer drug that inhibits multiple tyrosine kinases.

    Nilotinib: Similar to imatinib and dasatinib, it targets specific tyrosine kinases involved in cancer cell proliferation.

What sets this compound apart is its unique structure, which allows for specific interactions with its molecular targets, potentially leading to more effective inhibition of certain enzymes .

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-20(2)13-12(9-17-15(19-13)21(3)4)18-14(22)10-5-7-11(16)8-6-10/h5-9H,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECRZUSZONMLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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